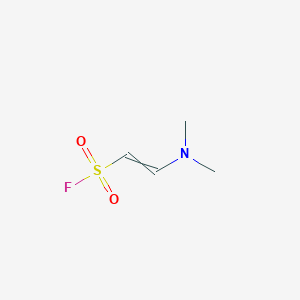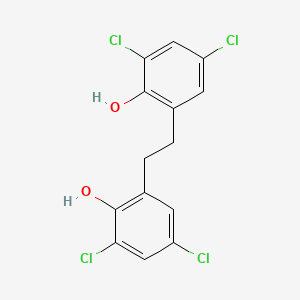
2,2'-(Ethane-1,2-diyl)bis(4,6-dichlorophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,2-diyl)bis(4,6-dichlorophenol): is an organic compound characterized by the presence of two 4,6-dichlorophenol groups connected by an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Ethane-1,2-diyl)bis(4,6-dichlorophenol) typically involves the reaction of 4,6-dichlorophenol with ethylene dibromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the ethylene dibromide, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the chlorinated aromatic rings, potentially leading to the formation of less chlorinated derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenolic compounds.
Substitution: Various substituted phenolic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability and resistance to degradation.
Biology:
Antimicrobial Agents: Due to its phenolic structure, the compound exhibits antimicrobial properties and can be used in the development of disinfectants and antiseptics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Industry:
Pesticides: It can be used as an active ingredient in pesticide formulations.
Plasticizers: The compound can be used as a plasticizer in the production of flexible plastics.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(4,6-dichlorophenol) involves its interaction with biological molecules, particularly proteins and enzymes. The phenolic hydroxyl groups can form hydrogen bonds with amino acid residues, leading to the inhibition of enzyme activity. The chlorinated aromatic rings can also interact with hydrophobic pockets in proteins, further enhancing its inhibitory effects.
Comparison with Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar structure but with fewer chlorine atoms, leading to different chemical properties and reactivity.
2,2’-(Ethane-1,2-diyl)bis(4,6-dibromophenol): Brominated analog with potentially different biological activity and chemical reactivity.
2,2’-(Ethane-1,2-diyl)bis(4,6-difluorophenol): Fluorinated analog with unique properties due to the presence of fluorine atoms.
Uniqueness: The presence of two chlorine atoms on each aromatic ring in 2,2’-(Ethane-1,2-diyl)bis(4,6-dichlorophenol) imparts unique chemical properties, such as increased hydrophobicity and reactivity towards nucleophiles. These properties make it distinct from its analogs and suitable for specific applications in various fields.
Properties
CAS No. |
60640-96-2 |
|---|---|
Molecular Formula |
C14H10Cl4O2 |
Molecular Weight |
352.0 g/mol |
IUPAC Name |
2,4-dichloro-6-[2-(3,5-dichloro-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H10Cl4O2/c15-9-3-7(13(19)11(17)5-9)1-2-8-4-10(16)6-12(18)14(8)20/h3-6,19-20H,1-2H2 |
InChI Key |
ZEPGTMQNQCAWGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CCC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


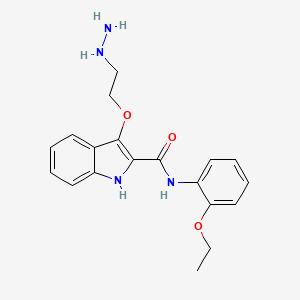
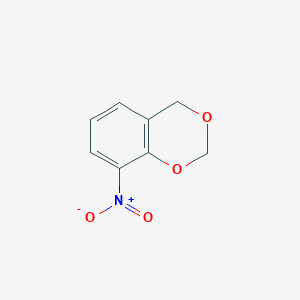


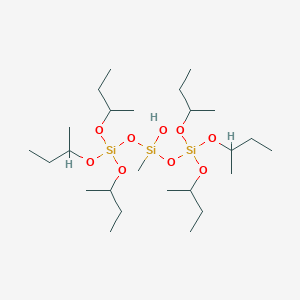
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)



